N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
CAS No.: 941952-45-0
Cat. No.: VC4804817
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941952-45-0 |
|---|---|
| Molecular Formula | C17H16N2O2S2 |
| Molecular Weight | 344.45 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
| Standard InChI | InChI=1S/C17H16N2O2S2/c1-21-12-6-8-13(9-7-12)22-11-10-16(20)19-17-18-14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
| Standard InChI Key | PCAODZPEXLWQBS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[d]thiazole ring system, a heterocyclic scaffold known for its electron-rich nature and capacity to engage in π-π stacking interactions. The 2-position of the benzothiazole is substituted with a propanamide group, while the thioether linkage at the 3-position connects to a 4-methoxyphenyl moiety. The methoxy group enhances solubility by introducing polarity, whereas the thioether bridge contributes to metabolic stability compared to oxygen analogs.
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.47 g/mol |
| IUPAC Name | 3-(4-Methoxyphenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
| SMILES | COc1ccc(SCCC(=O)Nc2nc3cc(C)ccc3s2)cc1 |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives yields the benzothiazole nucleus .
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Thioether Coupling: Reaction of 3-chloropropanamide with 4-methoxythiophenol under basic conditions introduces the thioether linkage.
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Amide Bond Formation: Coupling the thioether intermediate with benzo[d]thiazol-2-amine using activating agents like HATU or DCC completes the structure .
A representative protocol from Evitachem employs DMSO as a solvent and DIPEA as a base, achieving yields of 72–85% after chromatographic purification.
Challenges and Modifications
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Stereochemical Control: The thioether bridge may lead to racemization during synthesis, necessitating chiral auxiliaries or asymmetric catalysis.
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Solubility Limitations: The logP value of 3.2 (predicted) indicates moderate hydrophobicity, prompting formulation studies with cyclodextrins or lipid nanoparticles.
Biological Activity and Mechanisms
Antiviral Applications
A closely related propanamide derivative, N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, inhibits cytomegalovirus replication by targeting viral DNA packaging proteins. This suggests that the title compound may similarly interfere with viral polymerases or proteases, though validation is required.
Anticancer Screening
Benzothiazoles with propanamide side chains demonstrate selective cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. Mechanistic studies indicate topoisomerase II inhibition and ROS-mediated apoptosis . The 4-methoxyphenyl group may enhance DNA intercalation, as evidenced by bathochromic shifts in UV-Vis spectra upon binding .
Comparative Analysis with Structural Analogs
The title compound’s uniqueness lies in its balanced hydrophobicity and hydrogen-bonding capacity, which may optimize pharmacokinetics relative to analogs .
Future Directions and Challenges
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Target Identification: Proteomic profiling and molecular docking against kinase or protease libraries could elucidate molecular targets .
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Toxicology Studies: Acute and chronic toxicity assessments in animal models are essential prior to clinical trials.
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Formulation Development: Nanoencapsulation or prodrug strategies may address solubility limitations.
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